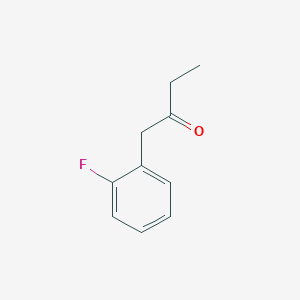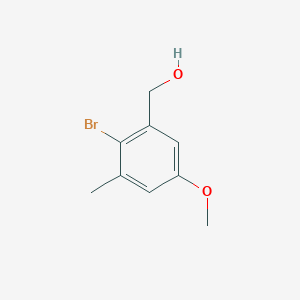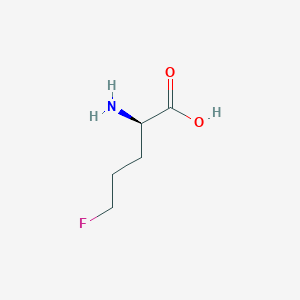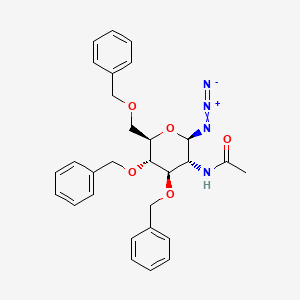
5-氟-1-萘酮
概述
描述
5-Fluoro-1-tetralone is a fluorinated organic compound that is part of the tetralone family, which are ketones derived from naphthalene. The presence of a fluorine atom in the tetralone structure can significantly alter the chemical and physical properties of the molecule, making it an interesting subject for research in organic synthesis and material science.
Synthesis Analysis
The synthesis of fluorinated tetralone derivatives has been explored through various methods. One approach involves the use of fluorotetraphenylbismuth as a reagent for the alpha-phenylation of carbonyl compounds, which has been shown to produce 2-phenyl-1-tetralone almost quantitatively . Another method described the synthesis of 5,6-methylenedioxy-1-tetralone using a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization . Additionally, the synthesis of 5,8-dimethyl-2-tetralone from 5,8-dimethyl-1-tetralone through epoxidation and acid hydrolysis has been reported .
Molecular Structure Analysis
The molecular structure of fluorinated tetralone derivatives can exhibit unique features due to the presence of fluorine. For instance, fluorotetraphenylbismuth has been characterized by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry around the bismuth center . Crystallographic results supported by spectroscopic data have shown that trifluoroacetylated ketones prefer a chelated cis-enol form, while fluorinated
科学研究应用
类似物和衍生物的合成
- 氟化合物的合成:5-氟-1-萘酮已被用于合成各种氟化化合物。例如,8-氟-5-甲氧基-1-萘酮被用于合成 8-氟雷因,一种骨关节炎药物雷因的类似物 (欧顿,1994).
药物研究
- 抗增殖作用:通过钯催化的 α-芳基化反应合成的 α-氟-α-芳基-α-萘酮衍生物,对人乳腺癌和白血病细胞系表现出有希望的体外抗增殖作用。这些化合物,特别是 3b、3c、8a 和 8c,在肿瘤模型上表现出显着的疗效,具有针对治疗耐药癌症的药物开发潜力 (德索萨等人,2021).
生化应用
- 真菌代谢研究:研究了秀丽根霉代谢 1-氟萘产生的各种代谢物,包括 1-氟-8-羟基-5-萘酮,以了解真菌单加氧酶-环氧化物水解酶系统。该研究强调了氟取代基如何影响化合物特定位置的代谢 (塞尼利亚等人,1984).
化学研究
- 氟化方法的开发:已经进行了关于使用特定的氟原子转移试剂(如 AccufluorTM NFTh)对包括 1-萘酮衍生物在内的酮进行直接 α-氟化的研究。该方法允许在不进行预先活化的情况下对酮进行区域选择性氟功能化,将 1-萘酮的衍生物转化为其相应的 α-氟衍生物 (斯塔夫伯等人,2002).
分析应用
- 糖鞘脂分析:已经开发了以 5-羟基-1-萘酮作为荧光标记试剂的荧光检测系统,用于糖鞘脂分析。该方法允许检测生物样品中极低浓度的糖鞘脂 (渡边和水田,1995).
安全和危害
作用机制
Target of Action
The primary target of 5-Fluoro-1-tetralone is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP) .
Mode of Action
5-Fluoro-1-tetralone acts principally as a thymidylate synthase inhibitor . By interrupting the action of this enzyme, it blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication .
Biochemical Pathways
The interruption of thymidylate synthase activity by 5-Fluoro-1-tetralone affects the DNA synthesis pathway . This disruption leads to downstream effects such as the inhibition of cell proliferation and induction of cell apoptosis .
Pharmacokinetics
The pharmacokinetics of 5-Fluoro-1-tetralone involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly distributed and eliminated, with an apparent terminal half-life of approximately 16 minutes . The rapid elimination is primarily due to swift catabolism of 5-Fluoro-1-tetralone in the liver .
Result of Action
The molecular and cellular effects of 5-Fluoro-1-tetralone’s action include the inhibition of DNA synthesis, which leads to cell cycle arrest and apoptosis . This results in the reduction of tumor cell proliferation and the potential shrinkage of tumor size .
Action Environment
The action, efficacy, and stability of 5-Fluoro-1-tetralone can be influenced by various environmental factors. For instance, the pH level of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other substances or medications in the body can potentially interact with 5-Fluoro-1-tetralone, altering its effectiveness .
属性
IUPAC Name |
5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVLPJZOYNSRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573267 | |
| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93742-85-9 | |
| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)


